molecular formula C10H21N B2782226 (2R)-3-Cyclohexylbutan-2-amine CAS No. 2248213-41-2

(2R)-3-Cyclohexylbutan-2-amine

Cat. No.: B2782226
CAS No.: 2248213-41-2
M. Wt: 155.285
InChI Key: YXLQIAOHRCHNEY-YGPZHTELSA-N
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Description

(2R)-3-Cyclohexylbutan-2-amine is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Cyclohexylbutan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylacetonitrile.

    Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

    Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Hydrogenation: Utilizing large reactors for the hydrogenation process.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance the efficiency and yield of the chiral resolution step.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Cyclohexylbutan-2-amine undergoes several types of chemical reactions:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2R)-3-Cyclohexylbutan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its effects on biological systems, particularly in the study of enzyme interactions and receptor binding.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-Cyclohexylbutan-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Cyclohexylbutan-2-amine: The enantiomer of (2R)-3-Cyclohexylbutan-2-amine, with different biological activity.

    Cyclohexylamine: A simpler analogue with a similar cyclohexyl group but lacking the butan-2-amine structure.

    Phenylbutan-2-amine: A structurally related compound with a phenyl group instead of a cyclohexyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(2R)-3-cyclohexylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3/t8?,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLQIAOHRCHNEY-YGPZHTELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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